4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine
Overview
Description
4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine is an organic compound that features a biphenyl group linked to a phenylamine moiety through an ether linkage
Mechanism of Action
Target of Action
Similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It’s worth noting that certain biphenyl derivatives have been found to act as positive allosteric modulators of the human dopamine d1 receptor . They increase the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Result of Action
Certain biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant staphylococcus aureus and multidrug-resistant enterococcus faecalis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine typically involves the coupling of a biphenyl derivative with a phenylamine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and phenylamine units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylquinone derivatives, while reduction can produce biphenylamine derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 4-([1,1’-Biphenyl]-4-yloxy)-3-methylphenylamine
- 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine
- 4-([1,1’-Biphenyl]-2-yloxy)-3-ethylphenylamine
Comparison: 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties such as solubility and melting point, as well as distinct biological effects .
Properties
IUPAC Name |
3-methyl-4-(2-phenylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWDYIQYPGKHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245190 | |
Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946785-05-3 | |
Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946785-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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